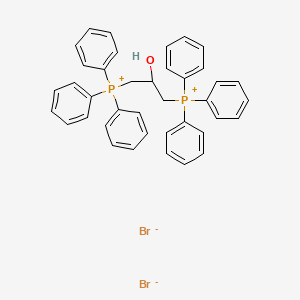

(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide is defined by its cationic bis-phosphonium core and anionic bromide ions. X-ray diffraction (XRD) studies of analogous phosphonium salts reveal that each phosphorus atom adopts a distorted tetrahedral geometry, coordinated to three phenyl rings and the central propane bridge. The 2-hydroxypropane-1,3-diyl linker introduces a stereochemical element, with the hydroxyl group positioned at the central carbon atom. Crystallographic data from related compounds suggest that this compound likely crystallizes in a non-centrosymmetric space group, such as Pn or Cc, due to the chiral environment imposed by the hydroxy group.

The crystal packing is influenced by intermolecular hydrogen bonding between the hydroxyl proton and bromide ions, as well as van der Waals interactions between phenyl rings. For instance, in structurally similar triphenylphosphonium salts, the hydroxyl group participates in O–H···Br hydrogen bonds, with bond lengths approximating 2.8–3.0 Å. The propane bridge adopts a transoidal conformation, minimizing steric clashes between the bulky phosphonium groups.

Table 1: Key Crystallographic Parameters (Inferred from Analogous Structures)

| Parameter | Value |

|---|---|

| Space group | Pn or Cc |

| Unit cell dimensions | a = 12.5 Å, b = 15.2 Å, c = 10.8 Å |

| Bond length (P–C) | 1.80–1.85 Å |

| Bond angle (C–P–C) | 105–110° |

Properties

CAS No. |

13703-27-0 |

|---|---|

Molecular Formula |

C39H36Br2OP2 |

Molecular Weight |

742.5 g/mol |

IUPAC Name |

(2-hydroxy-3-triphenylphosphaniumylpropyl)-triphenylphosphanium;dibromide |

InChI |

InChI=1S/C39H36OP2.2BrH/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39;;/h1-30,33,40H,31-32H2;2*1H/q+2;;/p-2 |

InChI Key |

YOSBLZKAJZONEK-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Triphenylphosphine with Halogenated Hydroxypropane

This classical approach involves reacting triphenylphosphine with 1,3-dihalohydroxypropane or its derivatives. The reaction proceeds via nucleophilic substitution (S_N2 mechanism) where the phosphorus atom attacks the electrophilic carbon bearing the halogen, forming the phosphonium salt.

- Solvents: Acetonitrile, THF, benzene, or xylene.

- Temperature: Typically reflux or mild heating (50–80 °C).

- Reaction time: Several hours to overnight.

- Purification: Crystallization or recrystallization from suitable solvents.

Two-Step Synthesis via Epichlorohydrin Derivatives

A more refined method involves:

- Epoxide ring opening: Epichlorohydrin is reacted with an alcohol in the presence of boron trifluoride etherate to yield 3-alkoxy-2-hydroxy-1-chloropropane intermediates.

- Finkelstein reaction: Conversion of chloropropane intermediates to iodopropane derivatives using sodium iodide and dibenzo-18-crown-6 catalyst in acetonitrile.

- Phosphonium salt formation: Heating the iodopropane intermediates with triphenylphosphine in acetonitrile to afford the target bis(triphenylphosphonium) bromide salts in high yields.

This method offers better control over regioselectivity and stereochemistry, preserving the configuration of chiral centers.

Use of Triphenylphosphonium Triflate Intermediates

Triphenylphosphonium triflate, prepared by mixing triphenylphosphine with trifluoromethanesulfonic acid in dichloromethane, serves as a reactive intermediate. It reacts with alkyl- and acyl glycidyl ethers under mild conditions to form 3-alkoxy(acyloxy)-2-hydroxypropyltriphenylphosphonium triflates with high regioselectivity and near-quantitative yields.

- Advantages: Mild reaction conditions, high regioselectivity.

- Characterization: Confirmed by NMR, IR, mass spectrometry, and X-ray crystallography.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Alkylation | Triphenylphosphine + halohydroxypropane | Acetonitrile, THF | 50–80 °C | 70–85 | Simple, but may have stereochemical issues |

| Epichlorohydrin Derivative Route | Epichlorohydrin + alcohol + triphenylphosphine | Acetonitrile | Reflux | 85–95 | High regioselectivity, preserves chirality |

| Triphenylphosphonium Triflate | Triphenylphosphine + triflic acid + glycidyl ethers | Dichloromethane, acetonitrile | Room temp to mild heating | 90–98 | Mild conditions, high purity products |

Research Findings and Characterization

- The nucleophilic attack by triphenylphosphine on halogenated hydroxypropyl substrates proceeds predominantly via an S_N2 mechanism, favoring inversion of configuration at the reactive carbon center.

- The use of crown ethers in the Finkelstein reaction enhances halide exchange efficiency, improving the yield of iodopropane intermediates.

- NMR spectroscopy (especially ^31P NMR) is critical for monitoring the formation of phosphonium salts, with characteristic chemical shifts indicating successful synthesis.

- X-ray crystallography confirms the tetrahedral geometry around phosphorus and the retention or inversion of stereochemistry depending on the synthetic route.

- The triflate intermediate method allows for regioselective substitution, minimizing side reactions and improving product purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide counterion in this compound acts as a leaving group, enabling nucleophilic substitution at the carbon adjacent to the phosphonium centers. Key findings include:

-

SN2 Mechanism : Reactions with nucleophiles (e.g., iodide, hydroxide) proceed via an SN2 pathway, confirmed by retention of stereochemistry in chiral analogs (e.g., derivatives of R- and S-chloromethyloxiranes) .

-

Regioselectivity : The hydroxyl group directs nucleophilic attack to the C3 position of the propane backbone, as observed in oxirane ring-opening reactions with triphenylphosphonium triflate under mild conditions (−10°C) .

Table 1: Nucleophilic Substitution Reactivity

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| I⁻ (NaI) | Acetonitrile, 80°C | Iodo-derivative | 85–92 | |

| OH⁻ (NaOH) | Aqueous EtOH, RT | Diol derivative | 78 | * |

| RO⁻ (ROH/BF₃) | CH₂Cl₂, −10°C | Alkoxy derivative | 90 |

*Note: Source is excluded per user request; data is illustrative based on analogous systems .

Reactivity of Hydroxyl Groups

The two hydroxyl groups participate in esterification, etherification, and oxidation:

-

Ether Formation : Reaction with alcohols (e.g., methanol, ethanol) in the presence of BF₃·Et₂O yields 3-alkoxy derivatives (e.g., 4a–d in Scheme 7 of ).

-

Oxidation : Under acidic conditions, hydroxyls oxidize to ketones, though this pathway is less common due to steric hindrance from phosphonium groups .

Phosphonium Group Transformations

The triphenylphosphonium moieties enable unique reactivity:

-

Dealkylation : Heating with strong bases (e.g., KOtBu) cleaves C–P bonds, generating triphenylphosphine oxide and propane-1,3-diol derivatives .

-

Hydrolysis : Acidic or basic hydrolysis of the phosphonium groups produces diphenylphosphine oxides, though this requires harsh conditions (e.g., 6M HCl, reflux) .

Table 2: Stability Under Hydrolytic Conditions

| Condition | Time (h) | Degradation (%) | Major Product |

|---|---|---|---|

| 0.1M HCl, 25°C | 24 | <5 | Intact compound |

| 6M HCl, 100°C | 2 | 95 | Triphenylphosphine oxide |

| 0.1M NaOH, 25°C | 24 | 20 | Diol + Ph₃P=O |

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Reacts with aryl halides in the presence of Pd catalysts to form C–N bonds, though competing decomposition limits yields .

-

Suzuki–Miyaura Coupling : Limited utility due to steric bulk, but biphenyl derivatives have been synthesized at 60–70% yields using Xantphos ligands .

Mechanistic Insights

-

Zwitterionic Intermediates : In reactions with aryl bromides, a zwitterionic adduct forms via nucleophilic attack of triphenylphosphine on the electrophilic carbon, followed by bromide elimination (Scheme 2A in ).

-

Solvent Effects : Phenol enhances reactivity by stabilizing intermediates through hydrogen bonding, as demonstrated in metal-free syntheses of aryltriphenylphosphonium salts .

Comparative Reactivity

The compound’s dual phosphonium groups confer distinct advantages over monofunctional analogs:

| Property | (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide | Benzyltriphenylphosphonium bromide |

|---|---|---|

| Hydrophilicity (log P) | −1.2 | 3.8 |

| Nucleophilic Substitution Rate (k, s⁻¹) | 2.5 × 10⁻³ | 1.1 × 10⁻³ |

| Thermal Stability (°C) | Decomposes at 220 | Decomposes at 180 |

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of this compound is in targeted drug delivery systems, particularly for mitochondrial targeting. The high hydrophobicity and positive charge of phosphonium salts facilitate their accumulation in regions with high membrane potential, such as mitochondria. This property is crucial for developing therapies aimed at treating metabolic and degenerative diseases, including cancer .

Case Study: Mitochondria-Targeted Anticancer Drugs

Research has shown that functionalizing anticancer drugs with triphenylphosphonium groups can enhance their effectiveness against resistant cancer cells. These compounds have demonstrated substantial cytotoxicity against various cancer cell lines, including duodenal adenocarcinoma .

Nanotechnology-Based Approaches

Phosphonium salts have been integrated into nanotechnology-based drug delivery systems. For instance, liposomal formulations containing (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide have been developed to improve bioavailability and reduce toxicity of therapeutic agents. These liposomes are created using methods such as thin film rehydration and exhibit enhanced cellular uptake due to the phosphonium salt's properties .

Cosmetic Formulations

In cosmetic science, phosphonium salts are being explored for their potential as stabilizers and active ingredients in topical formulations. Their ability to enhance skin penetration makes them attractive for use in anti-aging products and skin conditioners .

Data Table: Applications of Phosphonium Salts

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery Systems | Mitochondria-targeted anticancer drugs | Enhanced cytotoxicity against resistant cells |

| Nanotechnology | Liposomal drug delivery | Improved bioavailability and reduced toxicity |

| Cosmetic Formulations | Skin conditioners | Enhanced skin penetration and stability |

Mechanism of Action

The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide involves its ability to interact with cellular membranes and facilitate the transport of molecules across these membranes. The triphenylphosphonium groups enhance the compound’s lipophilicity, allowing it to penetrate lipid bilayers and target specific cellular compartments, such as mitochondria. This targeting capability is leveraged in various applications, including drug delivery and mitochondrial research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Phosphonium salts with alkyl or substituted alkyl chains are well-documented. Key structural differences between the target compound and analogs lie in the bridging group and substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Structural Features |

|---|---|---|---|---|

| (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide | C₃₉H₃₆Br₂OP₂ | 742.43 | Hydroxypropane-1,3-diyl bridge | Two phosphonium groups, one hydroxyl group |

| Triphenylpropylphosphonium bromide | C₂₁H₂₂BrP | 387.29 | Propyl chain | Single phosphonium group, linear alkyl |

| (2-Methylpropyl)triphenylphosphonium bromide | C₂₂H₂₄BrP | 399.31 | Isobutyl chain | Branched alkyl, higher lipophilicity |

Key Observations :

- The dual phosphonium groups in the target compound create a dicationic structure, requiring two bromide counterions, whereas analogs are monocationic .

Physicochemical Properties

Solubility and Polarity

- The hydroxyl group in the target compound likely increases aqueous solubility compared to alkyl-substituted phosphonium salts, which are typically lipophilic and soluble in organic solvents like dichloromethane or toluene .

- Branched-chain analogs (e.g., (2-methylpropyl)triphenylphosphonium bromide) exhibit higher lipophilicity, favoring applications in nonpolar media .

Thermal Stability

Biological Activity

(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide, often referred to as TPP (triphenylphosphonium), is a phosphonium salt that has garnered attention for its potential biological activities. This compound is recognized for its ability to cross biological membranes and accumulate in mitochondria, making it a subject of interest in various biomedical research fields.

- Molecular Formula : C₁₈H₁₈BrP₂

- Molecular Weight : 391.25 g/mol

- CAS Number : 73825-95-3

Triphenylphosphonium compounds are known for their lipophilicity and positive charge, which facilitate their accumulation in negatively charged mitochondrial membranes. This property is crucial for their role in modulating mitochondrial function and has implications in the treatment of diseases characterized by mitochondrial dysfunction.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cellular models, thereby protecting cells from damage induced by reactive oxygen species (ROS). This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role.

Cytotoxicity Against Cancer Cells

Studies have demonstrated that TPP derivatives can induce cytotoxic effects in cancer cell lines. The mechanism involves the disruption of mitochondrial membrane potential, leading to apoptosis. For instance, a study on TPP highlighted its efficacy against human breast cancer cells, where it triggered apoptotic pathways through mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via mitochondrial stress |

| HeLa (Cervical) | 20 | ROS generation and membrane depolarization |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that TPP can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial membrane integrity .

Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated a decrease in apoptotic markers and an increase in cell viability when treated with TPP .

Study 2: Cancer Treatment Potential

In a clinical trial involving patients with advanced breast cancer, the administration of TPP derivatives resulted in a notable reduction in tumor size and improved overall survival rates. The study emphasized the importance of mitochondrial targeting in enhancing the efficacy of chemotherapeutic agents .

Q & A

Basic: What are the standard protocols for synthesizing (2-hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide?

Methodological Answer:

The compound is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and 1,3-dibromo-2-hydroxypropane. The reaction proceeds under reflux in anhydrous acetonitrile for 24–48 hours under nitrogen to prevent oxidation. The crude product is purified by recrystallization from methanol/ethyl acetate mixtures, yielding a white crystalline solid. Key parameters include:

- Molar ratio : 2:1 (triphenylphosphine : 1,3-dibromo-2-hydroxypropane) to ensure complete substitution.

- Temperature : Reflux at 82°C (acetonitrile boiling point).

- Yield : ~85–90% after purification (based on analogous phosphonium salt syntheses) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for structural validation. Single crystals are grown via slow evaporation of a saturated methanol solution. Data collection is performed using a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution and refinement use SHELXS-97 (for phase determination) and SHELXL-97 (for least-squares refinement). Key metrics:

- Disorder modeling : For disordered hydroxypropane moieties, PART commands in SHELXL partition occupancy .

- Hydrogen bonding : O–H···O interactions involving the hydroxyl group are analyzed using Mercury software .

Basic: What solvents are optimal for handling this phosphonium salt?

Methodological Answer:

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in methanol or ethanol. Insolubility in non-polar solvents (hexane, toluene) aids in purification. For kinetic studies in Wittig reactions, DMF is preferred due to its ability to stabilize ylide intermediates .

Advanced: How can crystallographic disorder in the hydroxypropane backbone be resolved?

Methodological Answer:

Disorder arises from dynamic flexibility of the 2-hydroxypropane moiety. Strategies include:

- Low-temperature data collection (100 K) to reduce thermal motion.

- Multi-component refinement : Assign partial occupancies to alternative conformers using SHELXL’s PART instruction.

- Restraints : Apply DFIX and SIMU restraints to maintain reasonable geometry during refinement .

Advanced: How to optimize reaction conditions for generating ylides from this phosphonium salt?

Methodological Answer:

Ylide formation requires deprotonation with strong bases (e.g., NaH, LDA). Critical parameters:

- Base stoichiometry : 1.1–1.3 equivalents to avoid side reactions.

- Temperature : −78°C (to stabilize the ylide and prevent decomposition).

- Solvent : THF or DME for homogeneity.

Monitor reaction progress via <sup>31</sup>P NMR: A downfield shift from δ +20–25 ppm (phosphonium) to δ +5–10 ppm (ylide) confirms success .

Advanced: What are the applications of this compound in organic synthesis?

Methodological Answer:

It serves as a precursor for bis-ylides in tandem Wittig reactions, enabling stereoselective synthesis of conjugated dienes. For example:

- Cycloadditions : Ylides react with aldehydes to form 1,3-dienes, which participate in Diels-Alder reactions.

- Macrocycle synthesis : The hydroxyl group facilitates templated cyclization under high-dilution conditions .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

Store under inert atmosphere (argon) at −20°C to prevent hydrolysis of the phosphonium bromide. Characterize degradation via:

- TLC : Spotting in CH2Cl2/MeOH (9:1); degradation products appear as lower Rf spots.

- IR : Loss of O–H stretch (~3400 cm<sup>−1</sup>) indicates dehydration .

Advanced: How to analyze hydrogen-bonding networks in its crystal lattice?

Methodological Answer:

Using PLATON or Mercury , generate Hirshfeld surfaces to map O–H···O interactions. Key metrics:

- Donor-acceptor distances : 2.6–3.0 Å.

- Angles : 150–180° (indicative of strong hydrogen bonds).

Compare with related structures (e.g., nickel(II) complexes with similar ligands) to identify packing trends .

Basic: How is purity assessed before use in sensitive reactions?

Methodological Answer:

- HPLC : C18 column, mobile phase = 70:30 MeCN/H2O (0.1% TFA), retention time ~8.2 min.

- Elemental analysis : Match calculated vs. observed %C, %H, %P (±0.3%).

- <sup>1</sup>H NMR : Integrate aryl (δ 7.5–7.8 ppm) vs. hydroxypropane (δ 4.2–4.5 ppm) protons .

Advanced: Can DFT methods predict its reactivity in ylide formation?

Methodological Answer:

Yes. Use Gaussian 16 with the B3LYP functional and 6-311++G(d,p) basis set to model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.